REACTION_CXSMILES
|
[C:1]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH:13]([CH3:16])[CH:14]=O)=[CH:8][CH:7]=1)([CH2:4][CH3:5])([CH3:3])[CH3:2].[CH3:17][CH:18]1[O:23][CH:22]([CH3:24])[CH2:21][NH:20][CH2:19]1.C1(C)C=CC=CC=1.[H][H]>[Pd].O>[C:1]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH:13]([CH3:16])[CH2:14][N:20]2[CH2:19][CH:18]([CH3:17])[O:23][CH:22]([CH3:24])[CH2:21]2)=[CH:8][CH:7]=1)([CH2:4][CH3:5])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC)C1=CC=C(C=C1)CC(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CNCC(O1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux in 1000 ml
|
Type
|
CUSTOM
|
Details
|
Then, the catalyst is removed by filtration
|
Type
|
CUSTOM
|
Details
|
the toluene is evaporated in vacuo
|
Type
|
DISTILLATION
|
Details
|
By distillation of the residue
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC)C1=CC=C(C=C1)CC(CN1CC(OC(C1)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH:13]([CH3:16])[CH:14]=O)=[CH:8][CH:7]=1)([CH2:4][CH3:5])([CH3:3])[CH3:2].[CH3:17][CH:18]1[O:23][CH:22]([CH3:24])[CH2:21][NH:20][CH2:19]1.C1(C)C=CC=CC=1.[H][H]>[Pd].O>[C:1]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH:13]([CH3:16])[CH2:14][N:20]2[CH2:19][CH:18]([CH3:17])[O:23][CH:22]([CH3:24])[CH2:21]2)=[CH:8][CH:7]=1)([CH2:4][CH3:5])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC)C1=CC=C(C=C1)CC(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CNCC(O1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux in 1000 ml
|
Type
|
CUSTOM
|
Details
|
Then, the catalyst is removed by filtration
|
Type
|
CUSTOM
|
Details
|
the toluene is evaporated in vacuo
|
Type
|
DISTILLATION
|
Details
|
By distillation of the residue
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC)C1=CC=C(C=C1)CC(CN1CC(OC(C1)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |